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molecular formula C9H12N2O2 B8570105 methyl 2-(5-amino-4-methylpyridin-2-yl)acetate

methyl 2-(5-amino-4-methylpyridin-2-yl)acetate

Cat. No. B8570105
M. Wt: 180.20 g/mol
InChI Key: XFPUWWIPDXLSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

Tert-butyl 2-(4-methyl-5-pivalamidopyridin-2-yl)acetate (0.200 g, 0.653 mmol) was refluxed in hydrochloric acid 6N (10 ml) overnight. The reaction was concentrated then re-dissolved in MeOH (10 ml) and cooled to 0° C. then added TMS-diazomethane (0.653 ml, 1.305 mmol). When no SM was observed by TLC, the reaction was quenched with glacial acetic acid and concentrated. The residue was taken up with ethyl acetate and washed with NaHCO3. The organic layer was dried over NaSO4, filtered and evaporated to dryness. The residue was purified by chromatography using 40 g ISCO Redisep column and 5% MeOH/DCM solvent system to yield title compound.
Name
Tert-butyl 2-(4-methyl-5-pivalamidopyridin-2-yl)acetate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.653 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH:8]C(=O)C(C)(C)C)=[CH:6][N:5]=[C:4]([CH2:15][C:16]([O:18][C:19](C)(C)C)=[O:17])[CH:3]=1.[Si](C=[N+]=[N-])(C)(C)C>Cl>[NH2:8][C:7]1[C:2]([CH3:1])=[CH:3][C:4]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N:5][CH:6]=1

Inputs

Step One
Name
Tert-butyl 2-(4-methyl-5-pivalamidopyridin-2-yl)acetate
Quantity
0.2 g
Type
reactant
Smiles
CC1=CC(=NC=C1NC(C(C)(C)C)=O)CC(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.653 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
then re-dissolved in MeOH (10 ml)
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with glacial acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=NC1)CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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